molecular formula C15H15NO3 B1298794 4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid CAS No. 409353-44-2

4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid

Cat. No. B1298794
CAS RN: 409353-44-2
M. Wt: 257.28 g/mol
InChI Key: GUIKDEPKXYMZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid ethyl ester” is a product used for proteomics research . Its molecular formula is C16H17NO3 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and imidazole .


Physical And Chemical Properties Analysis

The molecular weight of “4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid ethyl ester” is 257.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and the monoisotopic mass are 257.10519334 g/mol . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research for the study of protein expression, interaction, and function. It serves as a precursor for synthesizing modified amino acids, which are crucial in developing antibodies and studying protein structures and functions .

Thermo-responsive Materials

Researchers have developed thermo-responsive materials using pyrrole derivatives that exhibit controllable fluorescence in solid state. These materials are valuable in creating temperature monitoring devices due to their unique fluorescence characteristics, which change in response to temperature variations.

Antimicrobial Agents

Pyrrole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial properties . They have shown significant antibacterial and antifungal activity, making them potential candidates for developing new antimicrobial agents.

Spectroscopy and Molecular Interaction Studies

The compound is used in spectroscopy analysis to understand molecular interactions. Studies involving novel hydrazide-hydrazone of pyrrole derivatives have provided insights into the properties and applications of these compounds in molecular interaction studies.

Drug Development

As a small-molecule drug candidate, this compound has shown a variety of biological activities, including anti-inflammatory , anti-tumor , and anti-bacterial effects . It is being explored for its potential use in treating various diseases.

Veterinary Research

In veterinary research, this compound is used to create antibodies for studying animal proteins. It helps in understanding diseases and developing treatments specific to animals .

Synthesis of Novel Organic Compounds

The compound serves as a building block for synthesizing novel organic compounds. Its structure allows for various chemical modifications, leading to the creation of new molecules with potential applications in medicinal chemistry and materials science .

Fluorescence Studies

Due to its structural properties, this compound is used in fluorescence studies. It can be incorporated into other molecules to study their fluorescence properties, which is essential in developing fluorescent probes and sensors .

properties

IUPAC Name

4-(3-formyl-2,5-dimethylpyrrol-1-yl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-9-6-12(15(18)19)4-5-14(9)16-10(2)7-13(8-17)11(16)3/h4-8H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIKDEPKXYMZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)C(=O)O)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182623
Record name 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid

CAS RN

409353-44-2
Record name 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=409353-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.